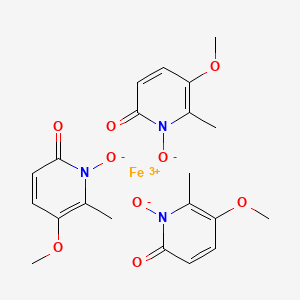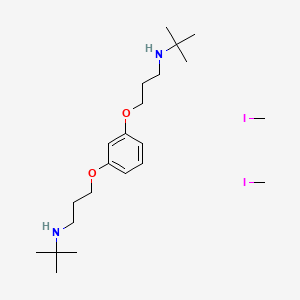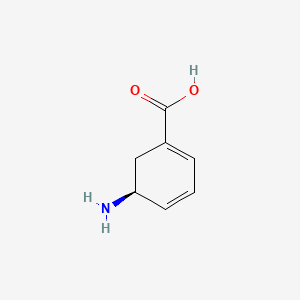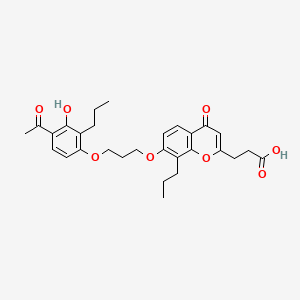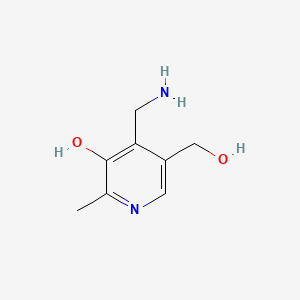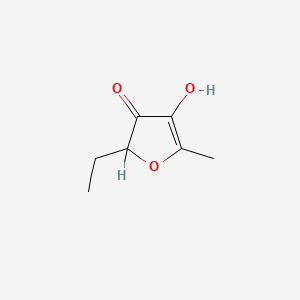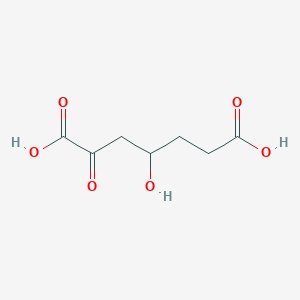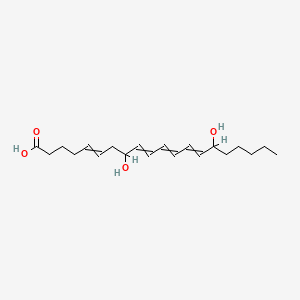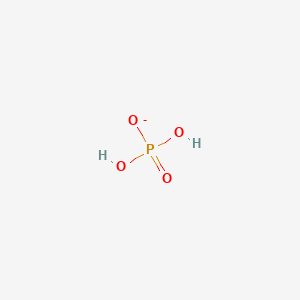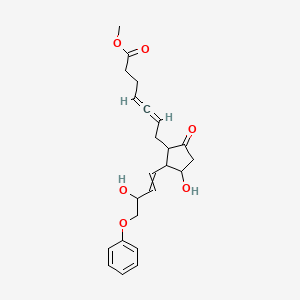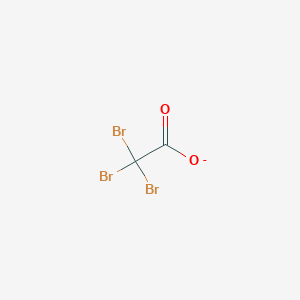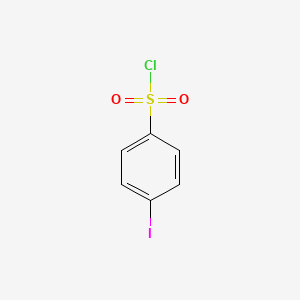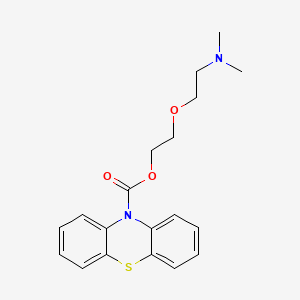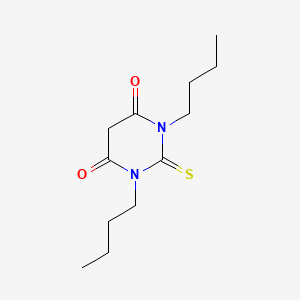
1,3-Dibutyl-2-thiobarbituric acid
説明
Synthesis Analysis
The synthesis of 1,3-Dibutyl-2-thiobarbituric acid involves chemical reactions that result in its unique structure. A common method includes the reaction of 1,3-disubstituted thioureas with malonic acid in specific conditions. This protocol is noted for its eco-friendliness and efficiency in producing thiobarbituric acids with high purity, as evidenced by advanced purification techniques like HPLC (Deotale et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,3-Dibutyl-2-thiobarbituric acid reveals significant insights into its properties. Studies involving spectrophotometric techniques and quantum chemical calculations indicate that the free acids primarily exist in a keto-form and undergo enolization in neutral aqueous solutions. The molecular geometry optimizations show the stability of the keto form in various solvents, providing a foundation for understanding its reactivity and complexation behavior with metal ions like Ag(I) (Lutoshkin et al., 2016).
Chemical Reactions and Properties
1,3-Dibutyl-2-thiobarbituric acid participates in a variety of chemical reactions, highlighting its versatility. For instance, its reaction with aldehydes can form Knoevenagel products or undergo further reactions to produce Michael adducts, demonstrating its potential in organic synthesis. These reactions are influenced by the presence of electron-donating or withdrawing groups in the reacting aldehydes, which can significantly affect the stability and reactivity of the products (Adamson et al., 1999).
Physical Properties Analysis
The physical properties of 1,3-Dibutyl-2-thiobarbituric acid, such as solubility, melting point, and thermal stability, are crucial for its application in various fields. The compound exhibits thermal stability up to certain temperatures and melts with decomposition, indicating its suitability for use in conditions requiring high thermal resistance. The crystallization from specific solutions and the detailed crystal structure analysis further elucidate the physical characteristics of this compound (Golovnev et al., 2015).
科学的研究の応用
Application 1: Spectrophotometric and Quantum Chemical Approach
- Summary of the Application: The acid–base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbituric acids and the thermodynamics of their complexation with Ag(I) ions in aqueous solutions have been investigated using a spectrophotometric technique and ab initio calculations .
- Methods of Application: The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions. They undergo protonation via free oxygen atoms in acidic conditions .
- Results or Outcomes: It has been discovered that 1,3-diethyl-2-thiobarbituric acid behaves as a S-donor ligand under these conditions. The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .
Application 2: Determination of Nicotine and Its Metabolites
- Summary of the Application: 1,3-Dibutyl-2-thiobarbituric acid has been employed as a derivatization reagent for the determination of nicotine and its metabolites in urine by a quantitative method based on König reaction .
- Methods of Application: This method helps to differentiate between smokers and non-smokers .
- Results or Outcomes: The application of this method in a study helped to differentiate between smokers and non-smokers based on the determination of nicotine and its metabolites in urine .
Safety And Hazards
特性
IUPAC Name |
1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFBSDIDVPDZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068955 | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibutyl-2-thiobarbituric acid | |
CAS RN |
54443-89-9 | |
| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



